3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one
Overview
Description
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one is a complex organic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one typically involves multi-step organic reactions
Formation of Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thieno[3,2-c]pyridine derivative.
Introduction of Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thienopyridine core.
Formation of Hydroxypiperidinone Moiety: This can be synthesized through a series of reactions including reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the thienopyridine core or the piperidinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides, acids, and bases are commonly used reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the thienopyridine core may lead to a fully saturated ring system.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the hydroxypiperidinone moiety could contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A thienopyridine derivative used as an antiplatelet agent.
Prasugrel: Another thienopyridine derivative with similar applications.
Ticlopidine: A thienopyridine compound used to reduce the risk of stroke.
Uniqueness
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other thienopyridine derivatives. The presence of the fluorophenyl and hydroxypiperidinone moieties may enhance its therapeutic potential and stability.
Properties
IUPAC Name |
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c21-17-4-2-15(3-5-17)12-23-9-1-8-20(25,19(23)24)14-22-10-6-18-16(13-22)7-11-26-18/h2-5,7,11,25H,1,6,8-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVCZYNVUBIQCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CN3CCC4=C(C3)C=CS4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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